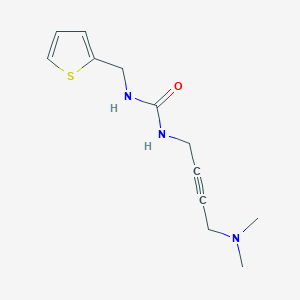

1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea, also known as DIBU, is a chemical compound that has been studied for its potential applications in scientific research. DIBU is a urea derivative that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further study.

Applications De Recherche Scientifique

Chemical Synthesis and Conformational Studies

Research on related heterocyclic ureas, including those with dimethylamino groups, explores their synthesis and the unfolding processes to form multiply hydrogen-bonded complexes. These compounds show promise in self-assembly applications and mimic certain biological processes, such as peptide transitions, indicating potential utility in materials science and biochemistry (Corbin et al., 2001).

Molecular Docking and Pharmacological Potential

Another area of application is in the field of pharmacology, where derivatives of dimethylamino-substituted ureas have been synthesized and evaluated for their anticonvulsant activities. Molecular docking studies of these compounds, alongside their pharmacological evaluation, suggest their potential as safer alternatives for current treatments (Thakur et al., 2017).

Hydrogen Bonding and Molecular Interactions

The study of ureas with dimethylamino groups also extends into understanding hydrogen bonding and molecular interactions. For example, research on the hydrogen bonding capabilities of these compounds, including their interaction with various anions, provides insights into their behavior in different chemical environments. This knowledge is crucial for designing new materials and understanding biological processes (Boiocchi et al., 2004).

Novel Syntheses and Environmental Applications

Additionally, the compound's derivatives have been explored for environmentally friendly synthesis methods and as precursors in the synthesis of complex molecules, highlighting their versatility and potential for green chemistry applications (Reddy et al., 2003).

Propriétés

IUPAC Name |

1-[4-(dimethylamino)but-2-ynyl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3OS/c1-15(2)8-4-3-7-13-12(16)14-10-11-6-5-9-17-11/h5-6,9H,7-8,10H2,1-2H3,(H2,13,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESIVELVENGCJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC#CCNC(=O)NCC1=CC=CS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-bromo-6-chloro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2392375.png)

![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2392377.png)

![1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one hydrochloride](/img/structure/B2392378.png)

![7-Phenoxy-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2392379.png)

![2,2-dimethyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2392386.png)

![3-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride](/img/structure/B2392387.png)

![4-methyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2392392.png)